![molecular formula C5H6O4S B11730944 5-Methylfuran-2-sulfonic acid](/img/structure/B11730944.png)
5-Methylfuran-2-sulfonic acid
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Overview
Description
5-Methylfuran-2-sulfonic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group at the 5-position and a sulfonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-sulfonic acid typically involves the sulfonation of 5-methylfuran. One common method is the reaction of 5-methylfuran with chlorosulfonic acid, which introduces the sulfonic acid group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of furan derivatives with reduced sulfonic acid groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives with higher oxidation states, while reduction can produce furan derivatives with reduced sulfonic acid groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Methylfuran-2-sulfonic acid serves as an essential intermediate in the synthesis of various organic compounds. It is particularly useful in the production of specialty chemicals, polymers, and resins due to its reactive sulfonic acid group, which facilitates further chemical modifications .
Catalytic Applications
The compound has been utilized as a catalyst in several organic reactions, including alkylation and acylation processes. For instance, studies have shown that sulfonic acid-functionalized solid catalysts derived from this compound exhibit enhanced catalytic activity compared to traditional catalysts .
Biological Research
Enzyme Activity Probes
In biological systems, this compound can act as a probe to study enzyme activities. Its structural features allow it to interact with various biological molecules, making it a suitable candidate for investigating metabolic pathways.
Potential Antitumor Activity
Research has indicated that compounds related to this compound may exhibit cytotoxic effects against cancer cells. For example, structural modifications of furan derivatives have shown promising results in inhibiting topoisomerase enzymes, which are critical for DNA replication in cancer cells.
Industrial Applications
Production of Value-Added Chemicals
this compound is involved in the conversion of biomass-derived substrates into value-added chemicals. For instance, it can participate in hydroxyalkylation reactions with furfural or ethyl levulinate to produce high-yielding products suitable for industrial applications .
Biofuel Development
Due to its favorable properties, this compound is explored as a potential biofuel precursor. Its derivatives have higher energy densities compared to traditional biofuels like ethanol, making them attractive alternatives for sustainable energy solutions .
Table 1: Catalytic Performance of this compound Derivatives
Catalyst Type | Reaction Type | Yield (%) | Selectivity (%) |
---|---|---|---|
Acidic SILC | Alkylation | 67 | 90 |
Nafion-212 | Hydroxyalkylation | 75 | - |
MoP/SiO₂ | Deoxygenation | 96.3 | - |
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
Compound A | A549 | 2.12 ± 0.21 | High antitumor activity |
Compound B | HCC827 | 5.13 ± 0.97 | Moderate antitumor activity |
Compound C | MRC-5 | 3.11 ± 0.26 | Cytotoxicity on normal cells |
Case Studies
Case Study 1: Catalytic Alkylation Using Supported Acidic Ionic Liquids
A study demonstrated that using acidic ionic liquids supported on silica significantly improved the alkylation yields of this compound with formalin under mild conditions. The reaction yielded up to 67% of bis(5-methylfuran-2-yl)methane, showcasing the compound's effectiveness as a catalyst .
Case Study 2: Biomass Conversion
Research highlighted the conversion of lignocellulosic biomass into value-added chemicals using this compound as a catalyst. The study reported yields exceeding 75% for hydroxyalkylation products when optimized reaction conditions were applied .
Mechanism of Action
The mechanism of action of 5-Methylfuran-2-sulfonic acid involves its interaction with molecular targets and pathways in chemical and biological systems. The sulfonic acid group can participate in acid-base reactions, while the furan ring can engage in aromatic interactions. These properties enable the compound to act as a catalyst, reactant, or inhibitor in various processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a sulfonic acid group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Has carboxylic acid groups at the 2 and 5 positions, offering different chemical properties and uses.
Uniqueness
5-Methylfuran-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and makes the compound valuable for specific applications in synthesis, catalysis, and materials science.
Properties
IUPAC Name |
5-methylfuran-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOPOIJDHTCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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